

Physical and chemical properties of 1-Stearo-3-

linolein

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Compound of Interest

Compound Name: 1-Stearo-3-linolein

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An In-depth Technical Guide to the Physical and Chemical Properties of 1-Stearo-3-linolein

This guide provides a comprehensive overview of the core physical and chemical properties of **1-Stearo-3-linolein**, tailored for researchers, scientists, and professionals in drug development. This document details the molecule's characteristics, methods for their determination, and its role in metabolic pathways.

Chemical Identity and Properties

1-Stearo-3-linolein, a diacylglycerol, is a lipid molecule consisting of a glycerol backbone with a stearic acid molecule esterified at the sn-1 position and a linoleic acid molecule at the sn-3 position.

Table 1: Chemical Identification of 1-Stearo-3-linolein



Identifier	Value	
IUPAC Name	(9Z,12Z)-2-hydroxy-3-(stearoyloxy)propyl octadeca-9,12-dienoate	
Synonyms	1-Stearin-3-Linolein, DG(18:0/0:0/18:2)[1]	
CAS Number	126301-96-0[1]	
Molecular Formula	Сэ9Н72О5[1]	
Molecular Weight	620.99 g/mol [1]	

Physicochemical Properties

The physical state of **1-Stearo-3-linolein** is reported as a liquid at standard conditions.[1] While specific experimental data for the melting point, boiling point, and density of **1-Stearo-3-linolein** are not readily available in the literature, this section outlines the properties of structurally similar triacylglycerols to provide an estimation.

Table 2: Physical Properties of 1-Stearo-3-linolein and Related Compounds



Property	1-Stearo-3- linolein	1-Stearoyl-2- oleoyl-3- linoleoyl-rac- glycerol (Isomer)	Triolein (Related TAG)	Trilinolein (Related TAG)
Physical State	Liquid	Solid	Liquid	-
Melting Point	Data not available	Data not available	-4 °C	Data not available
Boiling Point	Data not available	Data not available	237 °C at 18 atm	Data not available
Density	Data not available	Data not available	0.915 g/cm³ at 15 °C	Data not available
Solubility	Data not available	Slightly soluble in Chloroform; 10 mg/mL in DMF; 10 mg/mL in Ethanol	Soluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol; insoluble in water.	Data not available

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of lipids like **1-Stearo-3-linolein**.

Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.

• Principle: As the sample undergoes a phase transition, such as melting, it will absorb heat, which is detected as a change in the heat flow compared to the inert reference.



- Instrumentation: A differential scanning calorimeter.
- Procedure:
 - A small, accurately weighed sample (5-10 mg) is placed in an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.
 - The instrument is calibrated for temperature and enthalpy using a certified standard (e.g., indium).
 - The sample and reference are cooled to a temperature well below the expected melting point.
 - The temperature is then ramped up at a constant rate (e.g., 5-10 °C/min).
 - The heat flow to the sample and reference is monitored, and the data is recorded as a thermogram.
 - The melting point is determined from the onset temperature of the melting peak in the thermogram.

Determination of Boiling Point (Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) can be employed to determine the boiling point of a substance by measuring its mass as a function of temperature in a controlled atmosphere.

- Principle: As the sample is heated, its mass will remain stable until the boiling point is reached, at which point a significant mass loss will occur due to vaporization.
- Instrumentation: A thermogravimetric analyzer.
- Procedure:
 - A small sample (10-20 mg) is placed in a tared TGA crucible.
 - The crucible is placed in the TGA furnace under an inert atmosphere (e.g., nitrogen).



- The sample is heated at a constant rate (e.g., 10 °C/min).
- The mass of the sample is continuously monitored and recorded as a function of temperature.
- The boiling point is identified as the onset temperature of the major mass loss step in the TGA curve.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

- Principle: The density is calculated from the mass of the liquid that completely fills the known volume of the pycnometer at a constant temperature.
- Instrumentation: A pycnometer of known volume, an analytical balance, and a constant temperature water bath.

Procedure:

- The empty, clean, and dry pycnometer is accurately weighed.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
- The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.
- The pycnometer is removed from the bath, and the exterior is carefully dried.
- The filled pycnometer is weighed.
- The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Determination of Solubility (Shake-Flask Method)



The equilibrium solubility of a compound in a particular solvent is determined using the shakeflask method.

- Principle: An excess amount of the solute is agitated in the solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the saturated solution is then determined.
- Instrumentation: A temperature-controlled shaker, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC).

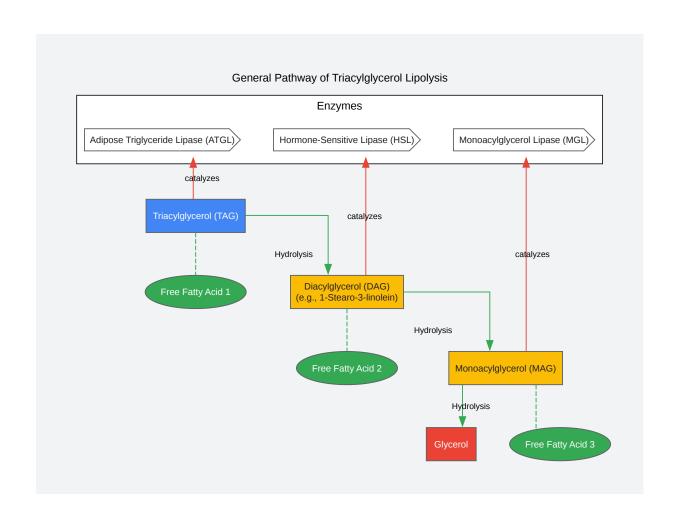
Procedure:

- An excess amount of 1-Stearo-3-linolein is added to a known volume of the solvent in a sealed vial.
- The vial is placed in a shaker and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
- The solution is then centrifuged to separate the undissolved solute.
- An aliquot of the supernatant is carefully removed, diluted, and the concentration of the dissolved 1-Stearo-3-linolein is quantified using a suitable analytical method like HPLC.

Metabolic Pathway: Lipolysis of Triacylglycerols

1-Stearo-3-linolein, as a diacylglycerol, is an intermediate in the metabolic pathway of triacylglycerol breakdown, known as lipolysis. The complete hydrolysis of a triacylglycerol yields glycerol and three fatty acids. This process is crucial for mobilizing stored fat for energy.





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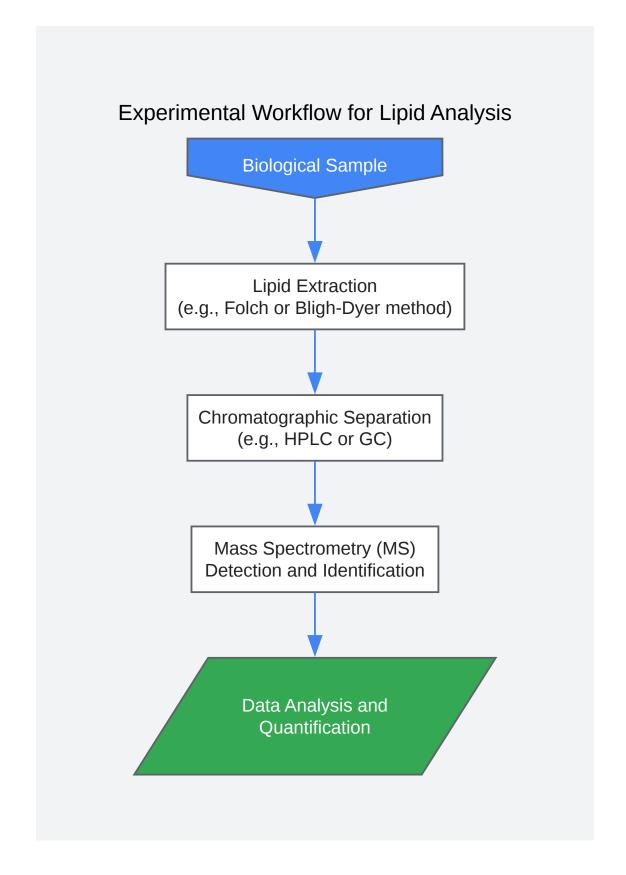
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Caption: General enzymatic breakdown of triacylglycerols into diacylglycerols, monoacylglycerols, glycerol, and free fatty acids.

The experimental workflow for analyzing the composition of a lipid sample containing **1-Stearo-3-linolein** would typically involve extraction followed by chromatographic separation and mass spectrometric identification.





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Caption: A typical workflow for the extraction, separation, and identification of lipids from a biological sample.

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References

- 1. 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol | CAS 2680-59-3 | Cayman Chemical | Biomol.com [biomol.com]
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